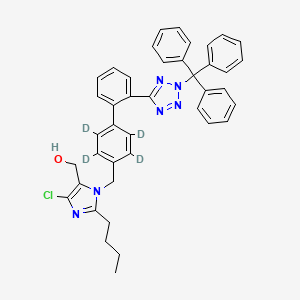

N-三苯甲基洛沙坦-d4

描述

“N-Trityl Losartan-d4” is a biochemical used for proteomics research . It has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 .

Synthesis Analysis

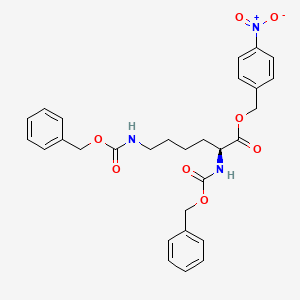

The synthesis of “N-Trityl Losartan-d4” is not explicitly mentioned in the search results. However, a practical and efficient process for the preparation of losartan, an antihypertensive drug, has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .

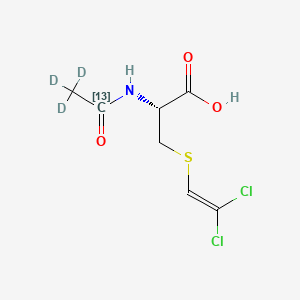

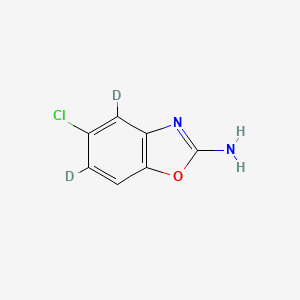

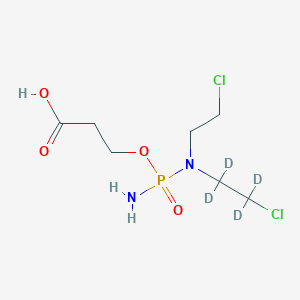

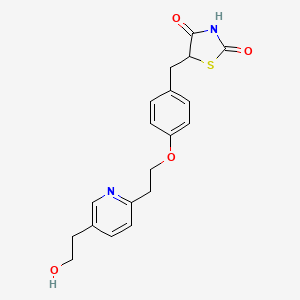

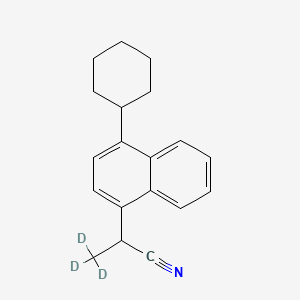

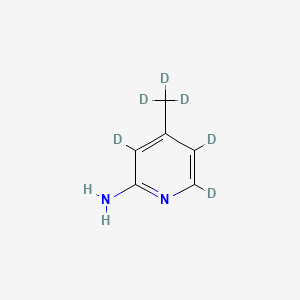

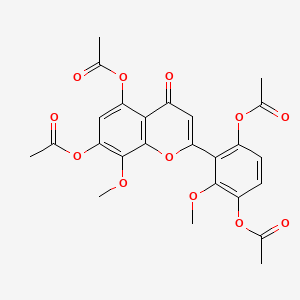

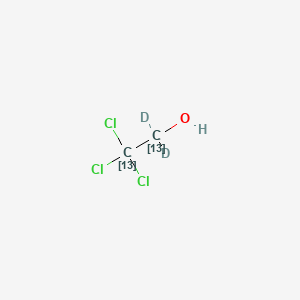

Molecular Structure Analysis

The molecular structure of “N-Trityl Losartan-d4” is complex, with a molecular formula of C41H33D4ClN6O . The structures of the starting bromide and the intermediates in the synthesis were confirmed on the basis of the detailed analysis of the 1H-and 13C-NMR results .

Chemical Reactions Analysis

The specific chemical reactions involving “N-Trityl Losartan-d4” are not detailed in the search results. However, it’s known that losartan and its derivatives are involved in the inhibition of the angiotensin II-induced cardiac remodeling .

Physical And Chemical Properties Analysis

“N-Trityl Losartan-d4” has a molecular weight of 667.2 g/mol . It has a computed XLogP3-AA of 10.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass is 666.2811944 g/mol, and its monoisotopic mass is 666.2811944 g/mol .

科学研究应用

我搜索了“N-三苯甲基洛沙坦-d4”或“三苯甲基洛沙坦-d4”在科学研究中的应用,但不幸的是,关于该化合物具体应用的信息非常有限。 现有的资源主要讨论了购买该化合物作为蛋白质组学研究的生化试剂或作为认证参考物质 . 此外,还有一些关于三苯甲基自由基的信息,这些信息与合成新的稳定顺磁性试剂、自旋标记和自旋探针方面的进展有关 .

安全和危害

While specific safety and hazard information for “N-Trityl Losartan-d4” is not available, general safety measures for handling chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

N-Trityl Losartan-d4, also known as Trityllosartan-d4, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a potent and selective receptor involved in the regulation of blood pressure .

Mode of Action

N-Trityl Losartan-d4 acts as an antagonist of the AT1 receptor . It prevents the binding of angiotensin II to the AT1 receptor, which is typically found in tissues like vascular smooth muscle and the adrenal gland . This interaction blocks the activity of the angiotensin I-converting enzyme (ACE) and inhibits its intracellular signaling .

Result of Action

The molecular and cellular effects of N-Trityl Losartan-d4’s action primarily involve the relaxation and dilation of blood vessels . By blocking the AT1 receptor, the compound prevents the vasoconstrictive effects of Ang II, leading to a decrease in blood pressure .

属性

IUPAC Name |

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)